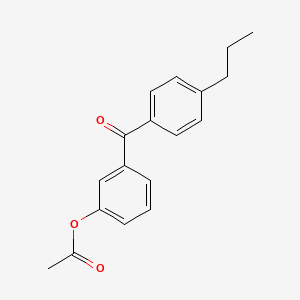

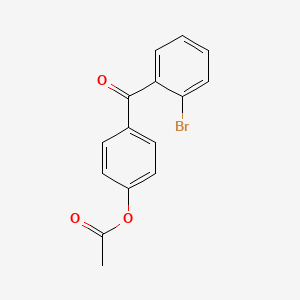

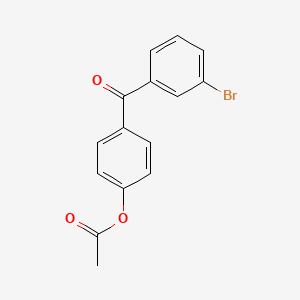

2-Bromo-4'-n-propylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-4’-n-propylbenzophenone, also known as BP-5, is an organic compound and a derivative of benzophenone. It participates in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo .

Synthesis Analysis

The synthesis of 2-Bromo-4’-n-propylbenzophenone was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Molecular Structure Analysis

The molecular structure of 2-Bromo-4’-n-propylbenzophenone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4’-n-propylbenzophenone include a molecular weight of 303.19 g/mol. More detailed properties like hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials, are not well-documented .科学的研究の応用

Infrared Spectroscopy

2-Bromo-4’-n-propylbenzophenone: is utilized in infrared (IR) spectroscopy to study compound and solvent interactions. This technique is based on molecular vibrational transitions and is essential for identifying functional groups in organic and inorganic compounds. The compound’s IR spectral data can provide insights into its conformational analysis and solvent effects on carbonyl stretching vibrations .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It’s particularly significant in the α-bromination reaction of carbonyl compounds, which is a pivotal topic in organic chemistry. The α-brominated products derived from this reaction are crucial intermediates for the production of pharmaceuticals, pesticides, and other chemicals .

Pharmaceutical Chemistry

In pharmaceutical chemistry, 2-Bromo-4’-n-propylbenzophenone derivatives are employed to design compounds that increase the oxygen affinity of human hemoglobin and inhibit sickle erythrocytes. These derivatives have shown potential in creating treatments for conditions like sickle cell anemia .

Chemical Education

The compound is used in experimental teaching to engage junior undergraduates in chemical innovation experiments. It helps in reinforcing fundamental skills in chemistry experimentation among students and fosters innovation consciousness as well as practical aptitude .

Industrial Research

In industrial research, this compound is investigated for its applications in developing new materials and products. Its chemical structure and biological activity are studied to explore its use in various industries, including textiles, dyes, and cosmetics.

特性

IUPAC Name |

(2-bromophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJWLLALPZMUJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641772 |

Source

|

| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-n-propylbenzophenone | |

CAS RN |

64358-16-3 |

Source

|

| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。